3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride
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Overview
Description
3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and chlorine atoms attached to the imidazo[1,2-a]pyridine core. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties and potential biological activities .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various chemical reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Result of Action
Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride typically involves the bromination and chloromethylation of imidazo[1,2-a]pyridine derivatives. One common method includes the reaction of 2-(chloromethyl)imidazo[1,2-a]pyridine with bromine in the presence of a suitable solvent such as ethyl acetate. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is typically purified by recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Major Products Formed:
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation: Formation of oxidized imidazo[1,2-a]pyridine derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are being studied for their efficacy in treating various diseases, including tuberculosis and cancer .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the production of active pharmaceutical ingredients (APIs) .
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the bromine and chlorine substituents, resulting in different chemical reactivity and biological activity.
3-Bromoimidazo[1,2-a]pyridine: Similar structure but without the chloromethyl group, leading to variations in its synthetic applications and biological effects.
2-Aminoimidazo[1,2-a]pyridine:
Uniqueness: 3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity patterns and potential biological activities. This dual substitution makes it a versatile intermediate in organic synthesis and a promising candidate for drug development .
Properties
IUPAC Name |
3-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2.ClH/c9-8-6(5-10)11-7-3-1-2-4-12(7)8;/h1-4H,5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUNHICOEGFJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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